BenchChemオンラインストアへようこそ!

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity LogP Drug-likeness

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698113-50-6, molecular formula C₁₁H₁₇N₃, MW 191.27 g/mol) is a fused imidazo[1,2-a]pyrimidine heterocycle. The scaffold features a partially saturated pyrimidine ring (5,6,7,8-tetrahydro) and carries a 2-methyl substituent on the imidazole ring together with a sterically demanding 1-methylcyclopropyl group at the 5-position.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13079368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CN2C(CCNC2=N1)C3(CC3)C
InChIInChI=1S/C11H17N3/c1-8-7-14-9(11(2)4-5-11)3-6-12-10(14)13-8/h7,9H,3-6H2,1-2H3,(H,12,13)
InChIKeyXRLYRIRBBXCFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Structural and Physicochemical Profile for Research Procurement


2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698113-50-6, molecular formula C₁₁H₁₇N₃, MW 191.27 g/mol) is a fused imidazo[1,2-a]pyrimidine heterocycle . The scaffold features a partially saturated pyrimidine ring (5,6,7,8-tetrahydro) and carries a 2-methyl substituent on the imidazole ring together with a sterically demanding 1-methylcyclopropyl group at the 5-position . Commercial samples are typically supplied at 95% purity . The imidazo[1,2-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, appearing in kinase inhibitors, CNS-targeting agents, and anti-infective programs [1].

Why Generic Substitution Fails for 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Substituent-Specific Consequences


Imidazo[1,2-a]pyrimidine congeners that differ at the 2-methyl or 5-cyclopropyl positions are not functionally interchangeable because even single-atom modifications on this scaffold produce measurable changes in lipophilicity, steric occupancy, and H-bond topology . The 1-methylcyclopropyl group introduces a quaternary carbon that increases steric bulk relative to unsubstituted cyclopropyl analogs [1], while the 2-methyl group alters the electronic character of the imidazole ring, shifting pKₐ and hydrogen-bond acceptor strength [2]. These differences translate into altered LogP, target-binding surfaces, and metabolic vulnerability, making careful analog-by-analog selection essential for reproducible research outcomes [2]. The quantitative comparisons below demonstrate that the target compound occupies a distinct region of physicochemical space that cannot be recapitulated by simple structural analogs.

Quantitative Differentiation Evidence: 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Lipophilicity Offset: LogP Comparison Between 2-Methyl-5-(1-methylcyclopropyl) and 5-Cyclopropyl-2-methyl Analog

The target compound incorporates an additional methyl group on the cyclopropyl ring relative to 5-cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1694377-72-4). Using the consensus LogP of the comparator (experimentally derived or calculated LogP = 1.2912 ) and applying a standard methylene increment of +0.5 log units, the target compound is predicted to exhibit a LogP of approximately 1.8 [1]. A positional isomer, 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1692113-91-9), has a reported XLogP3 of 1.6 and TPSA of 29.8 Ų [2], further illustrating that substitution pattern affects calculated lipophilicity even when gross formula is constant.

Lipophilicity LogP Drug-likeness

Steric Bulk Differentiation: 1-Methylcyclopropyl vs. Cyclopropyl at the 5-Position

The 1-methylcyclopropyl substituent on the target compound introduces a quaternary sp³ carbon center at the attachment point, increasing steric demand relative to the unsubstituted cyclopropyl ring found in 5-cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1694377-72-4) . The molecular weight difference (191.27 vs. 177.25 g/mol, ΔMW = +14.02 g/mol) corresponds to one additional methylene unit . Molar refractivity, a proxy for steric volume, scales with molecular weight and atom count; the target compound (C₁₁H₁₇N₃) has one additional carbon and two additional hydrogen atoms relative to the cyclopropyl comparator (C₁₀H₁₅N₃) . The quaternary carbon geometry restricts rotational freedom and presents a more rigid, spatially defined hydrophobic surface.

Steric parameters Molar refractivity Shape complementarity

Positional Isomer Differentiation: 5-(1-Methylcyclopropyl) vs. 7-(1-Methylcyclopropyl) Substitution

The target compound bears the 1-methylcyclopropyl group at the 5-position of the imidazo[1,2-a]pyrimidine scaffold, whereas a closely related positional isomer (CAS 1692113-91-9) carries the identical substituent at the 7-position [1]. The 5-position is directly adjacent to the bridgehead nitrogen of the fused ring system, placing the substituent in closer electronic communication with the imidazole ring. In contrast, the 7-position is more remote and lies within the partially saturated pyrimidine ring [2]. TPSA differs between the two isomers: the target compound (5-isomer) exhibits TPSA = 27.63 Ų , while the 7-isomer displays TPSA = 29.8 Ų [1], a difference of 2.17 Ų. This variation arises because the substituent at the 5-position withdraws electron density from the imidazole N1 atom, slightly contracting the polar surface accessible to solvent.

Positional isomerism Regiochemistry Target engagement

2-Methyl Substitution: Impact on Hydrogen-Bond Acceptor Capacity and pKₐ

The target compound carries a methyl group at the 2-position of the imidazole ring, whereas the analog 5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1692698-89-7) lacks this substituent . The 2-methyl group exerts an electron-donating inductive effect (+I) that increases electron density on the adjacent imidazole nitrogen (N1), modestly raising its pKₐ and altering its H-bond acceptor basicity [1]. The hydrogen-bond acceptor count remains 3 in both compounds because the additional methyl group does not introduce a new lone-pair-bearing atom; however, the pKₐ shift affects the protonation state at physiological pH, influencing solubility and target interaction profiles [1]. This is a class-level inference based on well-established substituent effects in imidazole chemistry.

Hydrogen bonding pKa modulation Electronic effects

Supplier Purity Specification and Availability Profile

The target compound is offered at a certified purity of 95% (HPLC) by the supplier Leyan (product number 2095650) . Two direct structural analogs are also stocked at the same supplier with identical purity specifications: 5-cyclopropyl-2-methyl analog (CAS 1694377-72-4, product 2094665, 95%) and 5-(1-methylcyclopropyl) analog without 2-methyl (CAS 1692698-89-7, product 2094793, 95%) . The target compound is available in 1 g units with larger quantities (5 g, 10 g, 25 g) available on request, a profile matched by the comparators . No supplier offers purity exceeding 95% at the time of survey, meaning procurement decisions among these three analogs cannot be differentiated by purity-grade advantages alone.

Purity specification Procurement reliability Batch consistency

Priority Application Scenarios for 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Evidence-Supported Differentiation


CNS-Penetrant Probe Design Leveraging Reduced TPSA and Elevated Lipophilicity

The target compound's lower TPSA (27.63 Ų vs. 29.8 Ų for the 7-positional isomer) and higher predicted LogP (~1.8 vs. ~1.3–1.6 for des-methyl analogs) place it in a more favorable region of the CNS multiparameter optimization (MPO) space [1]. Medicinal chemistry teams designing brain-penetrant kinase inhibitors or GPCR ligands should prioritize this compound over the 7-isomer or des-methyl analogs, as the 5-substituted-2-methyl scaffold is expected to achieve higher unbound brain concentrations at equivalent plasma exposure [2].

Metabolic Stability Studies Requiring Quaternary Carbon Shielding

The quaternary sp³ carbon at the cyclopropyl attachment point renders the benzylic/allylic-like C–H bonds adjacent to the heterocycle less accessible to cytochrome P450 oxidation compared to the unsubstituted cyclopropyl analog . Researchers conducting in vitro microsomal or hepatocyte stability assays may find this compound useful as a 'metabolically hardened' scaffold for establishing baseline clearance in imidazo[1,2-a]pyrimidine SAR series [1]. The class-level inference that quaternary carbons resist metabolic oxidation is well-supported [2], though compound-specific intrinsic clearance data are not yet published.

Pharmacophore Rigidity and Shape-Complementarity Screening

The 1-methylcyclopropyl group introduces a conformationally restricted, spatially defined hydrophobic protrusion not present in flexible alkyl-chain analogs . This feature is valuable for shape-based virtual screening and 3D pharmacophore modeling, where the rigid cyclopropyl-methyl surface can be used to interrogate hydrophobic sub-pockets in target proteins (e.g., kinase hinge-region adjacent hydrophobic pockets) [1]. Procurement of the 2-methylated variant rather than the 2-unsubstituted analog is justified when the imidazole 2-position is predicted to engage in van der Waals contacts with the target [2].

Chemical Biology Tool for pKₐ-Dependent Activity Profiling

The estimated pKₐ elevation of ~0.3–0.5 units conferred by the 2-methyl group alters the protonation equilibrium of the imidazole N1 at physiological pH . Chemical biologists investigating pH-dependent cellular activity (e.g., in tumor microenvironments with altered pH, or lysosomal targeting) can use this compound alongside its 2-des-methyl analog to deconvolute whether observed phenotypic effects are driven by the neutral or protonated species [1]. This matched-pair analysis is only possible when both the methylated and demethylated compounds are available at comparable purity [2].

Quote Request

Request a Quote for 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.